N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Overview
Description
N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves several steps. One common synthetic route includes the reaction of isoflavones with 3-aminopyrazoles under optimized conditions . The reaction conditions typically involve conventional heating methods to achieve the desired product. Industrial production methods may involve scaling up these reactions using appropriate solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science due to its significant photophysical properties . The compound’s versatility makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but differ in their biological activities and applications. The unique substitution pattern in N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide contributes to its distinct properties and potential as a therapeutic agent .
Properties
IUPAC Name |
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-21-11-4-2-9(3-5-11)10-6-16-14-12(13(15)18-20)7-17-19(14)8-10/h2-8,20H,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUHEWQNAZUMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=NO)N)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.